molecular formula C27H46O2 B592314 10,12-Pentacosadiynoic Acid Ethyl Ester CAS No. 1609328-15-5

10,12-Pentacosadiynoic Acid Ethyl Ester

Cat. No.: B592314
CAS No.: 1609328-15-5
M. Wt: 402.663
InChI Key: RSISYIOWXSUHNV-UHFFFAOYSA-N
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Description

10,12-Pentacosadiynoic Acid Ethyl Ester is an organic compound that belongs to the class of diacetylenic acids. It is a derivative of 10,12-Pentacosadiynoic Acid, where the carboxylic acid group is esterified with ethanol. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,12-Pentacosadiynoic Acid Ethyl Ester typically involves the esterification of 10,12-Pentacosadiynoic Acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

10,12-Pentacosadiynoic Acid+EthanolAcid Catalyst10,12-Pentacosadiynoic Acid Ethyl Ester+Water\text{10,12-Pentacosadiynoic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 10,12-Pentacosadiynoic Acid+EthanolAcid Catalyst​10,12-Pentacosadiynoic Acid Ethyl Ester+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The esterification reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

10,12-Pentacosadiynoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacetylenic ketones or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Diacetylenic ketones or carboxylic acids.

    Reduction: Diacetylenic alcohols.

    Substitution: Various substituted diacetylenic esters.

Scientific Research Applications

10,12-Pentacosadiynoic Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of lipid membranes and their properties.

    Industry: The compound is used in the production of thermochromic materials, which change color in response to temperature changes.

Mechanism of Action

The mechanism of action of 10,12-Pentacosadiynoic Acid Ethyl Ester is primarily based on its ability to undergo polymerization. When exposed to ultraviolet light, the compound can form polydiacetylene chains, which have unique optical and electronic properties. These properties make it useful in the development of sensors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    10,12-Pentacosadiynoic Acid: The parent compound, which has a carboxylic acid group instead of an ester group.

    10,12-Tricosadiynoic Acid: A similar diacetylenic acid with a shorter carbon chain.

    5,7-Hexadecadiynoic Acid: Another diacetylenic acid with a different carbon chain length.

Uniqueness

10,12-Pentacosadiynoic Acid Ethyl Ester is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent acid. The ester group makes the compound more hydrophobic and can influence its solubility and interaction with other molecules.

Properties

CAS No.

1609328-15-5

Molecular Formula

C27H46O2

Molecular Weight

402.663

IUPAC Name

ethyl pentacosa-10,12-diynoate

InChI

InChI=1S/C27H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-14,19-26H2,1-2H3

InChI Key

RSISYIOWXSUHNV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC

Synonyms

Ethyl Pentacosa-10,12-diynoate

Origin of Product

United States

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